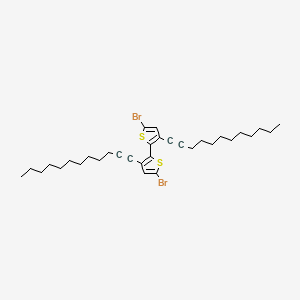
5,5'-Dibromo-3,3'-di(dodec-1-yn-1-yl)-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Dibromo-3,3’-di(dodec-1-yn-1-yl)-2,2’-bithiophene: is an organobromine compound that belongs to the class of bithiophenes. Bithiophenes are known for their applications in organic electronics, including organic photovoltaics and organic light-emitting diodes (OLEDs). The presence of bromine atoms and alkynyl groups in this compound suggests potential utility in materials science and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dibromo-3,3’-di(dodec-1-yn-1-yl)-2,2’-bithiophene typically involves:
Bromination: Starting with 2,2’-bithiophene, bromination at the 5 and 5’ positions can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve scaling up the above synthetic routes, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5,5’-Dibromo-3,3’-di(dodec-1-yn-1-yl)-2,2’-bithiophene: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution.
Coupling Reactions: The alkynyl groups can participate in coupling reactions, such as Sonogashira or Suzuki coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium alkoxides or amines.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and appropriate ligands.
Major Products
The major products depend on the specific reactions but can include various substituted bithiophenes and extended conjugated systems.
Scientific Research Applications
5,5’-Dibromo-3,3’-di(dodec-1-yn-1-yl)-2,2’-bithiophene:
Organic Electronics: As a building block for semiconducting materials in organic photovoltaics and OLEDs.
Materials Science: In the development of new polymers and nanomaterials.
Synthetic Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In organic electronics, its role would involve:
Charge Transport: Facilitating the movement of electrons or holes in semiconducting materials.
Light Absorption and Emission: Contributing to the optical properties of materials in OLEDs and photovoltaics.
Comparison with Similar Compounds
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: Lacks the alkynyl groups, making it less versatile in coupling reactions.
3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene: Lacks the bromine atoms, limiting its use in substitution reactions.
Uniqueness
5,5’-Dibromo-3,3’-di(dodec-1-yn-1-yl)-2,2’-bithiophene: is unique due to the presence of both bromine atoms and alkynyl groups, offering a combination of reactivity and functionality that can be exploited in various synthetic and materials science applications.
Properties
CAS No. |
864838-91-5 |
|---|---|
Molecular Formula |
C32H44Br2S2 |
Molecular Weight |
652.6 g/mol |
IUPAC Name |
5-bromo-2-(5-bromo-3-dodec-1-ynylthiophen-2-yl)-3-dodec-1-ynylthiophene |
InChI |
InChI=1S/C32H44Br2S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29(33)35-31(27)32-28(26-30(34)36-32)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-20H2,1-2H3 |
InChI Key |
CDKUPPBZRYNKOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CC1=C(SC(=C1)Br)C2=C(C=C(S2)Br)C#CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B12548938.png)
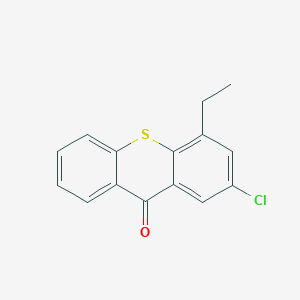
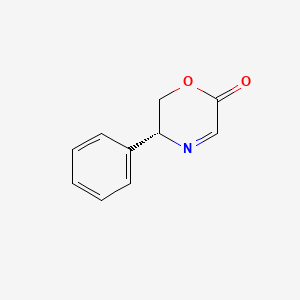
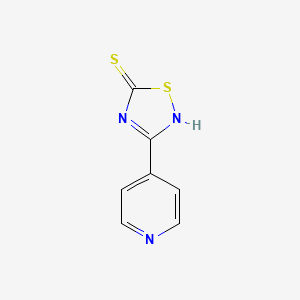
![2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane](/img/structure/B12548982.png)
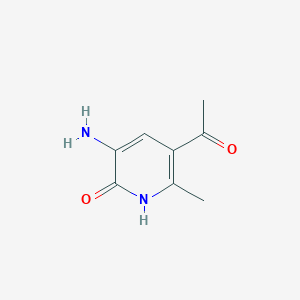
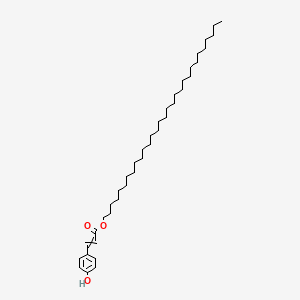

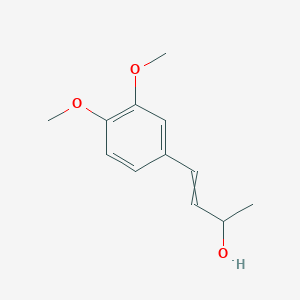
![7-Phosphabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12549003.png)
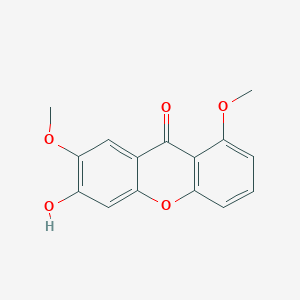
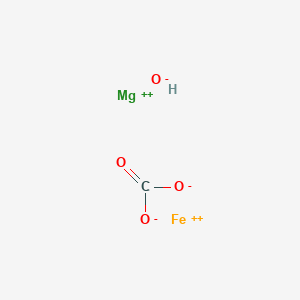
![6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12549015.png)
